molecular formula C15H11N5OS2 B2672608 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide CAS No. 1904411-59-1

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2672608
CAS No.: 1904411-59-1
M. Wt: 341.41
InChI Key: BONCIVGSXHCKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule that belongs to the class of heterocyclic compounds . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the synthesis of triazolothiadiazine derivatives involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The review article by Aggarwal et al. compiles the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For instance, in the presence of phosphorus oxide trichloride, a dehydration and cyclization reaction can occur .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For instance, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .

Scientific Research Applications

Antimicrobial Activity

Studies on thienopyrimidine derivatives, which share structural similarities with the compound of interest, have shown pronounced antimicrobial activities. For instance, Bhuiyan et al. (2006) explored the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives, indicating potential applications of similar compounds in developing antimicrobial agents (Bhuiyan et al., 2006).

Antiproliferative Activity

Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety, like the one , have been studied for their antiproliferative activity against cancer cells. Ilić et al. (2011) synthesized a small library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found that some derivatives inhibited the proliferation of endothelial and tumor cells, suggesting potential applications in cancer research (Ilić et al., 2011).

Synthesis of Novel Heterocyclic Compounds

The structural framework of N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide facilitates the synthesis of novel heterocyclic compounds. Soleimany et al. (2015) developed a facile route for the synthesis of thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives from similar starting materials, highlighting the compound's potential as a precursor for synthesizing a wide variety of heterocyclic compounds with potential biological activities (Soleimany et al., 2015).

Mechanism of Action

The mechanism of action of this compound is likely to involve binding to various enzymes and receptors in the biological system, leading to a range of biological activities . For example, a compound with a similar structure was suggested to be a potential inhibitor of c-Met kinase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. For instance, the commercially available triazole-containing drugs have been used in various therapeutic applications due to their safety profile and excellent therapeutic index .

Future Directions

The future directions in the research and development of this compound could involve the design and synthesis of new derivatives with enhanced biological activities. For instance, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-15(12-2-1-6-23-12)16-8-14-18-17-13-4-3-11(19-20(13)14)10-5-7-22-9-10/h1-7,9H,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONCIVGSXHCKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.